

Performance Analysis of Sb₂S₃/CdS Heterojunction Solar Cells: A Comparative Guide

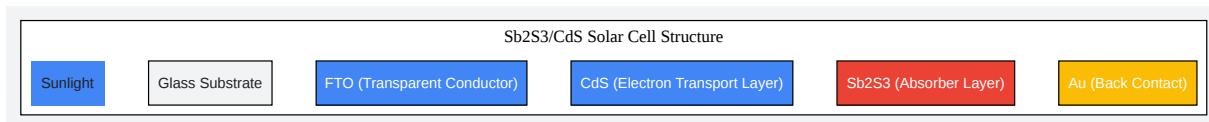
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antimony sulfide*

Cat. No.: *B081950*

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

Antimony sulfide (Sb₂S₃) has emerged as a promising light-absorbing material in thin-film photovoltaics due to its advantageous properties, including a suitable bandgap, high absorption coefficient, and the use of earth-abundant and non-toxic elements.^{[1][2][3]} The heterojunction architecture, particularly with cadmium sulfide (CdS) as the electron transport layer (ETL), is a common and effective device structure for Sb₂S₃-based solar cells. This guide provides a comparative analysis of the performance of Sb₂S₃/CdS heterojunction solar cells, supported by experimental data and detailed methodologies, to aid researchers in the field.

Device Architecture and Operating Principle

The typical architecture of a Sb₂S₃/CdS solar cell is a superstrate configuration, often consisting of Glass/FTO/CdS/Sb₂S₃/Au.^{[1][2]} In this setup, the fluorine-doped tin oxide (FTO) coated glass acts as the transparent conducting substrate. The CdS layer serves as the n-type window layer or electron transport layer, forming a p-n heterojunction with the p-type Sb₂S₃ absorber layer. Gold (Au) is commonly used as the back metal contact.

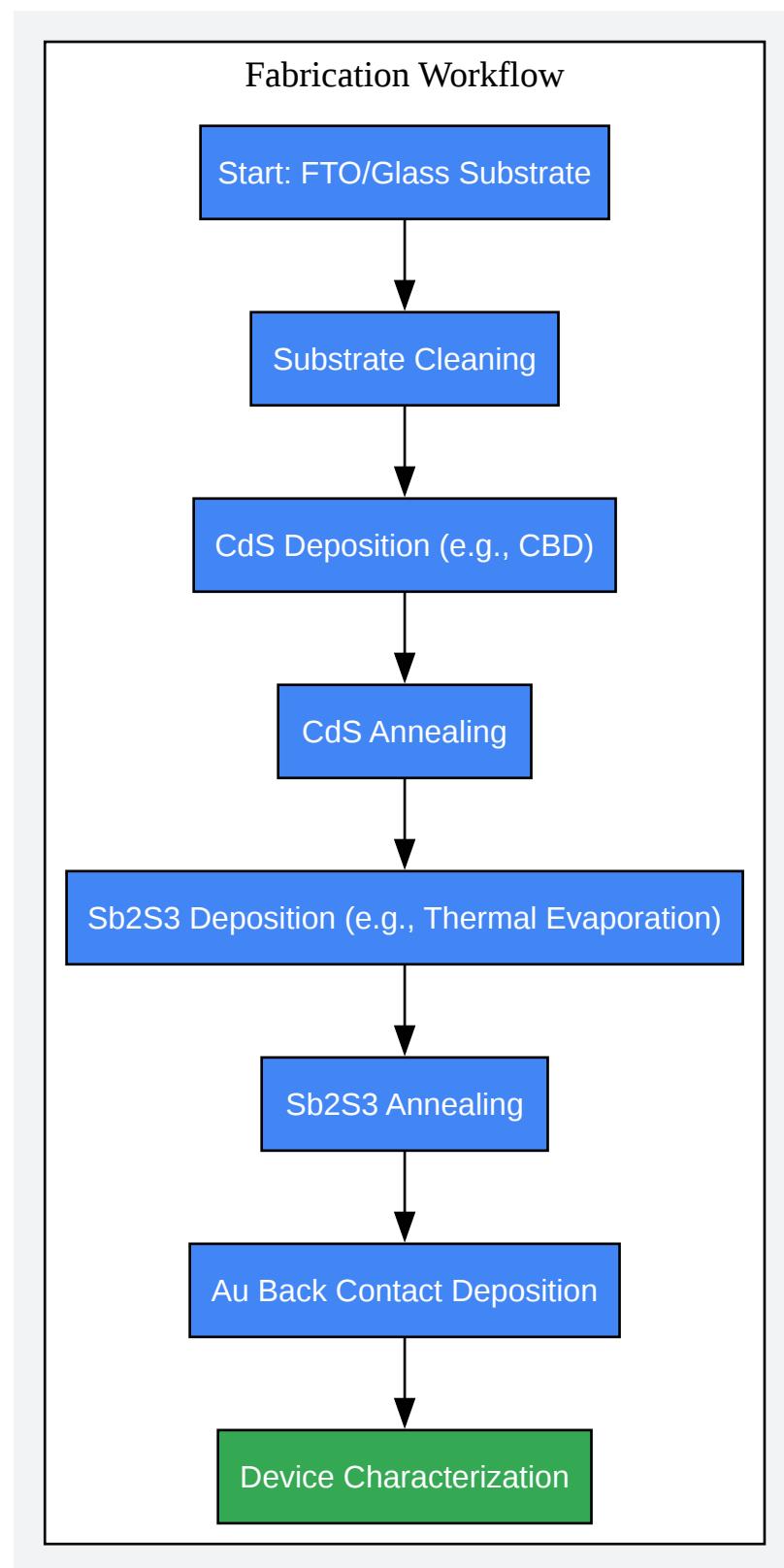
The fundamental operation of the solar cell begins with the absorption of photons in the Sb₂S₃ layer, which generates electron-hole pairs (excitons). The built-in electric field at the Sb₂S₃/CdS interface facilitates the separation of these charge carriers. Electrons are injected into the CdS layer and transported to the FTO electrode, while holes are transported through the Sb₂S₃ layer to the Au back contact. This directional flow of charge carriers generates a photocurrent.

[Click to download full resolution via product page](#)

A typical superstrate architecture of a Sb₂S₃/CdS heterojunction solar cell.

Comparative Performance Data

The performance of Sb₂S₃/CdS solar cells is highly dependent on the fabrication method and the quality of the thin films. Various deposition techniques have been explored to optimize device efficiency. The following table summarizes key performance parameters from different studies, showcasing the impact of the fabrication technique on the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).


Fabrication Method	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Reference
Thermal Evaporation	3.01	-	-	-	[2][3]
Close Space Sublimation (CSS)	2.86	-	-	-	[1]
CSS with Co-selenization	4.45	-	-	-	[1]
Hydrothermal Method	5.4	~0.8	-	-	[4]
Chemical Bath Deposition (CBD)	8.46	-	-	-	[5]

Experimental Protocols

The fabrication and characterization of Sb₂S₃/CdS solar cells involve a series of well-defined experimental procedures. Below are detailed methodologies for key experimental processes.

Fabrication of Sb₂S₃/CdS Heterojunction Solar Cells

A common fabrication process for a superstrate Sb₂S₃/CdS solar cell involves the sequential deposition of the layers onto an FTO-coated glass substrate.

[Click to download full resolution via product page](#)

A generalized experimental workflow for fabricating Sb₂S₃/CdS solar cells.

1. Substrate Cleaning:

- FTO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15-20 minutes each.
- The substrates are then dried with a nitrogen gun and treated with UV-Ozone for 15 minutes to remove organic residues.

2. CdS Electron Transport Layer Deposition (Chemical Bath Deposition - CBD):

- A typical CBD process for CdS involves an aqueous solution containing a cadmium salt (e.g., cadmium sulfate or cadmium acetate), a complexing agent (e.g., ammonium hydroxide or ammonium chloride), and a sulfur source (e.g., thiourea).
- The cleaned FTO substrates are immersed in the solution, which is heated to a specific temperature (e.g., 60-80 °C) for a controlled duration to achieve the desired film thickness.
- After deposition, the substrates are rinsed with deionized water and annealed in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 300 to 400 °C.

3. Sb₂S₃ Absorber Layer Deposition (Thermal Evaporation):

- High-purity Sb₂S₃ powder is placed in a crucible within a vacuum chamber.
- The substrates with the deposited CdS layer are mounted above the crucible.
- The chamber is evacuated to a high vacuum (e.g., 10⁻⁶ Torr).
- The Sb₂S₃ source is heated until it sublimes, and the vapor deposits onto the substrate. The substrate temperature is also controlled during deposition to influence film properties.[\[6\]](#)[\[7\]](#)
- Post-deposition annealing of the Sb₂S₃ film is often performed to improve crystallinity and device performance.[\[8\]](#)

4. Back Contact Deposition:

- A gold (Au) back contact is typically deposited by thermal evaporation or sputtering through a shadow mask to define the active area of the solar cell.

Characterization Techniques

1. Structural and Morphological Analysis:

- X-ray Diffraction (XRD): Used to determine the crystal structure and preferential orientation of the deposited Sb₂S₃ and CdS films.
- Scanning Electron Microscopy (SEM): Employed to observe the surface morphology, grain size, and cross-sectional structure of the solar cell.

2. Optical Properties:

- UV-Vis Spectroscopy: Used to measure the transmittance and absorbance spectra of the thin films to determine their bandgaps.

3. Electrical and Photovoltaic Performance:

- Current-Voltage (J-V) Measurements: Performed under simulated AM1.5G solar illumination (100 mW/cm²) to determine the key photovoltaic parameters: PCE, Voc, J_{sc}, and FF.
- Quantum Efficiency (QE): Measures the ratio of collected charge carriers to incident photons at each wavelength, providing insights into light absorption and charge collection efficiency.

Comparison with Alternative Materials

While CdS is a widely used and effective ETL for Sb₂S₃ solar cells, research is ongoing to find alternative materials to address concerns about the toxicity of cadmium and to further improve device performance. Alternative ETLs being investigated include TiO₂, ZnO, and SnO₂. These materials offer potential advantages in terms of band alignment, stability, and environmental friendliness. However, the Sb₂S₃/CdS interface is well-studied and has consistently yielded some of the highest efficiencies for Sb₂S₃-based solar cells to date, making it a critical benchmark for future developments in the field. The continuous optimization of fabrication processes and the exploration of novel interface engineering strategies are expected to further enhance the performance of Sb₂S₃/CdS heterojunction solar cells.^[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. CdS/Sb₂S₃ heterojunction thin film solar cells with a thermally evaporated absorber - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal evaporation and characterization of Sb₂Se₃ thin film for substrate Sb₂Se₃/CdS solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- To cite this document: BenchChem. [Performance Analysis of Sb₂S₃/CdS Heterojunction Solar Cells: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081950#performance-analysis-of-sb2s3-cds-heterojunction-solar-cells>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com